1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol
Description
Key Identifiers
| Property | Value |
|---|---|
| CAS Registry Number | 67151-63-7 |
| IUPAC Name | 1-[bis[3-(dimethylamino)propyl]amino]propan-2-ol |
| Molecular Formula | C₁₃H₃₁N₃O |
| Molecular Weight | 245.40 g/mol |
The molecular structure is characterized by two 3-(dimethylamino)propyl chains attached to a central nitrogen atom, which is further bonded to a hydroxypropyl group. This configuration is validated by its InChIKey (NWDRKFORNVPWLY-UHFFFAOYSA-N ), which encodes its stereochemical and connectivity details.
Molecular Formula and Structural Isomerism
The molecular formula C₁₃H₃₁N₃O reflects the compound’s composition: 13 carbon atoms, 31 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The presence of multiple nitrogen atoms arises from the dimethylamino groups and the central tertiary amine.
Structural Features
- Hydroxyl Group : The propan-2-ol moiety provides a reactive hydroxyl (-OH) group at the secondary carbon.
- Tertiary Amine : The central nitrogen atom is bonded to two 3-(dimethylamino)propyl chains and the hydroxypropyl group.
- Dimethylamino Substituents : Each propyl chain terminates in a dimethylamino (-N(CH₃)₂) group, contributing to the molecule’s polarity and catalytic properties.
Structural isomerism for this compound is limited due to the fixed positions of its functional groups. The specificity of the bis[3-(dimethylamino)propyl] substitution on the amine and the hydroxy group’s location on the propanol backbone restrict viable isomers. No significant reports of structural or stereoisomers exist in the literature.
Properties
IUPAC Name |
1-[bis[3-(dimethylamino)propyl]amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H31N3O/c1-13(17)12-16(10-6-8-14(2)3)11-7-9-15(4)5/h13,17H,6-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDRKFORNVPWLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCN(C)C)CCCN(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2044975 | |
| Record name | 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1-[bis[3-(dimethylamino)propyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
67151-63-7 | |
| Record name | 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67151-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Bis(3-(dimethylamino)propyl)amino)propan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067151637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1-[bis[3-(dimethylamino)propyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-{Bis[3-(dimethylamino)propyl]amino}propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2044975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[bis[3-(dimethylamino)propyl]amino]propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.515 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(BIS(3-(DIMETHYLAMINO)PROPYL)AMINO)PROPAN-2-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z0042FN5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Reaction:
- Reactants: 3-dimethylaminopropanol + isopropyl aldehyde
- Conditions: Typically conducted under controlled temperature with possible use of reducing agents to stabilize the amino alcohol product.
- Outcome: Formation of this compound with terminal hydroxyl functionality.
Multi-Step Synthesis via Acrylonitrile Intermediates and Catalytic Reductive Alkylation
A more elaborate and industrially scalable synthesis involves multiple stages starting from acrylonitrile, as described in patent literature. This method proceeds through:
- Step 1: Addition reaction of water and acrylonitrile to produce 3-hydroxypropionitrile.
- Step 2: Further addition of acrylonitrile to 3-hydroxypropionitrile to yield bis(2-cyanoethyl)ether.
- Step 3: Catalytic hydrogenation (reduction) of bis(2-cyanoethyl)ether to convert nitrile groups into primary amines, producing bis(3-aminopropyl)ether.
- Step 4: Aminoalkylation of bis(3-aminopropyl)ether with an aldehyde (such as isopropyl aldehyde) under catalytic reductive alkylation conditions to form the final bis[3-(dimethylamino)propyl]amino derivative.
This process is advantageous due to the high purity of the product and the ability to recycle excess reagents such as acrylonitrile and water by distillation, enhancing economic and environmental efficiency. The use of hydrogenation catalysts and controlled reaction conditions ensures selective reduction and alkylation.
Reaction Summary Table:
| Step | Reaction Description | Key Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Hydrolysis and addition of acrylonitrile | Water, acrylonitrile, base catalyst | 3-Hydroxypropionitrile |
| 2 | Addition of acrylonitrile to 3-hydroxypropionitrile | Acrylonitrile, controlled temp/distillation | Bis(2-cyanoethyl)ether |
| 3 | Catalytic hydrogenation of nitrile groups | Hydrogen gas, hydrogenation catalyst | Bis(3-aminopropyl)ether |
| 4 | Aminoalkylation via reductive alkylation | Aldehyde (e.g., isopropyl aldehyde), H2, catalyst | This compound |
Catalytic Reductive Alkylation of Bis(3-aminopropyl)ether
The final step in the multi-step synthesis is the aminoalkylation of bis(3-aminopropyl)ether, which introduces the dimethylamino groups via reductive alkylation using aldehydes such as isopropyl aldehyde. This reaction is typically catalyzed by hydrogenation catalysts under hydrogen atmosphere, enabling the formation of tertiary amine groups critical for the compound’s functionality.
- This method allows precise control over the substitution pattern and degree of alkylation.
- It is favored for producing tertiary diamines with high selectivity and yield.
- The reaction conditions are optimized to avoid over-alkylation or side reactions.
Notes on Reaction Conditions and Optimization
- Excess Reagents: Use of excess acrylonitrile or water in initial addition reactions facilitates complete conversion and simplifies separation by distillation.
- Catalysts: Hydrogenation catalysts such as palladium or nickel on supports are commonly employed in the reduction steps.
- Temperature and Pressure: Controlled temperature and pressure are critical, especially in hydrogenation and reductive alkylation stages, to maximize yield and purity.
- Recycling: Unreacted acrylonitrile and water are recovered and recycled to improve process sustainability.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The compound’s terminal hydroxyl groups enable its use as a catalyst in polyurethane foam production, enhancing polymer properties.
- Its tertiary diamine structure makes it suitable for acid gas removal in industrial gas treatment, where it acts as an absorbent for acidic gases like CO2 and H2S.
- The multi-step acrylonitrile-based synthesis is preferred for large-scale industrial production due to its efficiency and ability to produce structurally consistent products.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the dimethylamino groups are replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol has several scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol involves its terminal hydroxyl groups reacting with isocyanates to form urethane linkages . This reaction is crucial in the production of low-density packaging foams. The molecular targets and pathways involved in this reaction include the hydroxyl groups and the isocyanate functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Compound A : 1,1'-[[3-(Dimethylamino)Propyl]Imino]Bis-2-Propanol
- CAS No.: 63469-23-8
- Molecular Formula : C₁₁H₂₆N₂O₂
- Molecular Weight : 218.34 g/mol .
- Key Differences: Shorter alkyl chain and absence of one dimethylamino-propyl group compared to the target compound.
Compound B : Tris(2-Hydroxypropyl)Amine
- CAS No.: 122-20-3
- Molecular Formula: C₉H₂₁NO₃
- Molecular Weight : 191.27 g/mol .
- Key Differences: Contains three hydroxypropyl groups instead of dimethylamino-propyl substituents. Primarily used as a crosslinking agent in epoxy resins rather than a polyurethane catalyst.
Compound C : 1-[3-Aminopropyl(2-Hydroxypropyl)Amino]Propan-2-Ol
Comparative Physicochemical Properties
| Property | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 245.4 g/mol | 218.34 g/mol | 191.27 g/mol | 217.31 g/mol |
| Boiling Point | 290°C | Not reported | 250°C (est.) | Not reported |
| Water Solubility | 100 g/L | >500 g/L (predicted) | Miscible | 50 g/L (predicted) |
| LogP | 0.587 | -0.5 (predicted) | -1.2 | -0.3 (predicted) |
| pKa | 14.81 ± 0.20 | ~9.5 (amine group) | ~10.0 (hydroxyl) | ~8.5 (amine group) |
Research Findings and Industrial Relevance
- REACH Compliance : The target compound has a low production volume (1 ton/year), indicating niche industrial use .
- Safety Considerations : The target compound’s corrosive nature (Risk Code C) necessitates stringent handling protocols compared to less hazardous analogues like Compound B .
- Performance Trade-offs : While Compound C offers faster reaction kinetics, the target compound’s controlled reactivity makes it preferable for fine-tuned foam density adjustments .
Q & A
Basic: What are the recommended synthetic routes for 1-[bis[3-(dimethylamino)propyl]amino]-2-propanol, and how can its tertiary amine structure influence purification strategies?
The compound is synthesized via nucleophilic substitution or condensation reactions between dimethylamino-propylamines and epoxide precursors. Due to its tertiary amine groups and hydroxyl functionality, purification typically involves fractional distillation under reduced pressure (boiling point: 290°C ) or column chromatography using polar stationary phases to separate byproducts. The hydrophilic nature (water solubility ) allows aqueous workup, but residual amines may require acid-base extraction for high-purity isolation.
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming purity?
- NMR Spectroscopy : and NMR can identify dimethylamino protons ( ppm) and the hydroxyl-bearing propanol backbone ( ppm) .
- FTIR : Peaks at ~3300 cm (O-H stretch) and ~2800 cm (C-N stretch) confirm functional groups .
- Mass Spectrometry : ESI-MS or GC-MS should show a molecular ion peak at m/z 245.4 (molecular weight: 245.40 ).
Advanced: How does the hydroxyl group in this compound enhance its catalytic efficiency in polyurethane foam formation compared to traditional amine catalysts?
The hydroxyl group reacts with isocyanates (TDI/MDI) to form covalent urethane linkages, reducing volatile amine emissions ("zero amine挥发" ). Methodologically, researchers can use in situ FTIR to monitor the disappearance of NCO peaks (2270 cm) and quantify reaction kinetics. Comparative studies with non-hydroxylated catalysts (e.g., DMAPA) under controlled humidity conditions can isolate the OH group’s role in accelerating gelation .
Advanced: How should researchers address contradictions in reported catalytic activity data across studies?
Discrepancies may arise from variations in substrate moisture levels, isocyanate ratios, or impurities. To resolve this:
- Standardize testing protocols using ASTM D7487 for polyurethane foam reactivity.
- Conduct kinetic analyses under controlled humidity (e.g., 50–80% RH) to isolate moisture-dependent effects .
- Use HPLC to verify catalyst purity, as residual solvents (e.g., ethanol) may alter reactivity .
Basic: What are the compound’s key physicochemical properties relevant to experimental design?
- Molecular Weight : 245.40 g/mol .
- Boiling Point : 290°C; Flash Point : 106°C (requires inert atmosphere for high-temperature reactions) .
- Solubility : Miscible with water and polar solvents (critical for homogeneous catalysis) .
- Thermal Stability : DSC/TGA can assess decomposition thresholds (>200°C) for safe handling .
Advanced: What methodologies are suitable for evaluating its environmental impact as a low-VOC catalyst?
- VOC Analysis : Use GC-MS to quantify residual amines and aldehydes in cured foams, comparing against traditional catalysts .
- Life Cycle Assessment (LCA) : Track emissions during synthesis, application, and disposal phases using REACH tonnage data (1–10 tonnes/year ).
- Aquatic Toxicity Testing : OECD Test Guideline 201 to assess ecotoxicity due to water solubility .
Advanced: How can computational modeling predict its interaction with isocyanates in complex polymer matrices?
- Molecular Dynamics (MD) : Simulate hydrogen bonding between the hydroxyl group and isocyanate to model reaction pathways.
- DFT Calculations : Optimize transition states for urethane formation, correlating with experimental kinetic data .
- QSAR Models : Relate structural parameters (e.g., pKa of dimethylamino groups) to catalytic activity across solvent systems .
Basic: What safety precautions are critical when handling this compound?
- Ventilation : Required due to flammability (flash point: 106°C ).
- PPE : Nitrile gloves and goggles to prevent dermal/ocular exposure.
- Storage : Inert atmosphere below 25°C to prevent oxidation (amine degradation) .
Advanced: How can researchers optimize its use in high-water-content polyurethane formulations?
- Reaction Calorimetry : Measure exothermicity to avoid thermal runaway in water-blown foams.
- Surfactant Compatibility Testing : Screen with polysiloxane surfactants to stabilize foam cells without inhibiting catalysis .
- Rheology Studies : Monitor viscosity changes during curing to balance workability and gelation speed.
Advanced: What analytical challenges arise in quantifying trace amounts of this compound in environmental samples?
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate aqueous samples.
- Detection Limits : Use LC-MS/MS with positive ionization mode (LOQ ~0.1 ppb) to overcome matrix interference .
- Isotopic Labeling : -labeled analogs as internal standards for accurate quantification .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
